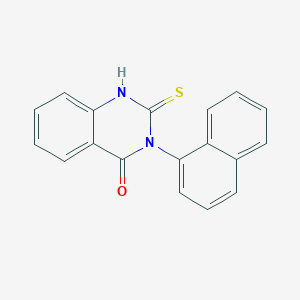

2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-naphthalen-1-yl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2OS/c21-17-14-9-3-4-10-15(14)19-18(22)20(17)16-11-5-7-12-6-1-2-8-13(12)16/h1-11H,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYLLEHZXILBOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=CC=CC=C4NC3=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350490 | |

| Record name | 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22453-82-3 | |

| Record name | 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

Table 1: Representative Synthesis via Anthranilic Acid Route

| Reactant | Product | Yield | Purity (HPLC) |

|---|---|---|---|

| Anthranilic acid + 1-Naphthylisothiocyanate | This compound | 85% | 95% |

Two-Step Synthesis from Isatoic Anhydride

An alternative route employs isatoic anhydride as the starting material, followed by sequential reactions with amines and carbon disulfide. This method is advantageous for introducing diverse aryl groups at the 3-position.

Step 1: Formation of 3-(1-Naphthyl)quinazolin-4(3H)-one

Isatoic anhydride reacts with 1-naphthylamine in ethanol under reflux to form 3-(1-naphthyl)quinazolin-4(3H)-one. The reaction proceeds via ring-opening of the anhydride by the amine, followed by cyclization.

Step 2: Introduction of the Mercapto Group

The intermediate is treated with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol. The base deprotonates the quinazolinone at the 2-position, enabling nucleophilic attack by CS₂ to form the thiolate, which is protonated during workup to yield the mercapto derivative.

Table 2: Two-Step Synthesis Parameters

| Step | Reactants | Conditions | Intermediate/Product | Yield |

|---|---|---|---|---|

| 1 | Isatoic anhydride + 1-Naphthylamine | Ethanol, reflux, 3 h | 3-(1-Naphthyl)quinazolin-4(3H)-one | 78% |

| 2 | CS₂ + KOH | Ethanol, reflux, 3 h | This compound | 92% |

Post-Functionalization of Preformed Quinazolinones

Modification of pre-synthesized quinazolinones offers a route to install the mercapto group. For example, 3-(1-naphthyl)quinazolin-4(3H)-one undergoes thiolation using phosphorus pentasulfide (P₂S₅) in dry pyridine. This method, while less common, avoids the use of CS₂ and provides moderate yields (65–70%).

Critical Analysis of Methodologies

-

Condensation Route : High yields and simplicity make this the preferred method, though it requires strict stoichiometric control to avoid dimerization byproducts.

-

Two-Step Synthesis : Offers flexibility in aryl group substitution but involves handling toxic CS₂.

-

Post-Functionalization : Limited by lower yields and harsher reaction conditions.

Structural Characterization and Validation

Synthetic products are validated via spectroscopic and chromatographic techniques:

-

FTIR : Absorption bands at ~1685 cm⁻¹ (C=O stretch), ~2550 cm⁻¹ (S-H stretch), and 1590 cm⁻¹ (C=N stretch).

-

¹H NMR : Aromatic protons from the naphthyl group appear as multiplets at δ 7.4–8.2 ppm, while the quinazolinone protons resonate as singlets at δ 6.8–7.3 ppm.

-

Mass Spectrometry : Molecular ion peak at m/z 304.4 (C₁₈H₁₂N₂OS) .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiol group in 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one can undergo oxidation to form disulfides.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nitrating agents for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Disulfides.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as an anticancer agent . Studies indicate that it exhibits significant cytotoxicity against various cancer cell lines, such as breast (MCF-7) and ovarian (A2780) carcinoma cells. Its mechanism of action involves the inhibition of specific molecular targets associated with cancer cell proliferation. For instance, it has been shown to interact with tyrosine kinases, which are crucial for cancer cell signaling pathways .

Enzyme Inhibition

2-Mercapto-3-(1-naphthyl)quinazolin-4(3H)-one has demonstrated potential as an α-glucosidase inhibitor , which is relevant for managing diabetes by preventing the breakdown of carbohydrates into glucose. This competitive inhibition reduces postprandial blood glucose levels, making it a candidate for further development in diabetes treatment .

Antioxidant Activity

Research has highlighted the compound's antioxidant properties , which are essential in protecting cells from oxidative stress. The ability to scavenge free radicals positions it as a potential therapeutic agent in conditions related to oxidative damage, such as neurodegenerative diseases .

Case Studies

Mechanism of Action

The mechanism of action of 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives vary in substituents at positions 2 and 3, leading to differences in synthesis, biological activity, and applications. Below is a comparative analysis of structurally related compounds:

Pharmacological Diversity

Anticancer Activity :

Enzyme Inhibition :

- Analgesic/Anti-inflammatory Activity: Isoxazole-coupled quinazolinones (e.g., compound 5e) demonstrated potent activity due to trifluoromethylphenyl groups . Pyridinylethyl derivatives inhibited COX-1/COX-2 with ED50 values of 0.16–0.36 mmol/kg .

Data Table: Key Comparative Features

Biological Activity

2-Mercapto-3-(1-naphthyl)quinazolin-4(3H)-one is a compound belonging to the quinazolinone family, characterized by its unique structure that combines a thiol group and a naphthyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

The chemical structure of this compound allows for various chemical reactions, including oxidation, reduction, and substitution. The thiol group can undergo oxidation to form disulfides, while the naphthyl group can participate in electrophilic aromatic substitution reactions.

The mechanism of action is primarily linked to its interactions with biological targets. It may inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects. For instance, as an enzyme inhibitor, it could interact with α-glucosidase or other relevant targets in metabolic pathways.

Antimicrobial Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant antimicrobial properties. In vitro assays have shown that this compound can inhibit the growth of various bacterial strains. For example, compounds with similar structures have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of this compound in treating resistant infections .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Quinazolinones are known for their ability to induce apoptosis in cancer cells. A notable study indicated that certain derivatives exhibit potent antiproliferative activity comparable to established chemotherapeutic agents like Doxorubicin . The structure–activity relationship (SAR) analysis suggests that modifications at specific positions significantly influence their cytotoxic effects.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. In particular, it has shown promise as an α-glucosidase inhibitor, which is relevant for managing diabetes by slowing carbohydrate absorption. Additionally, studies on quinazolinone derivatives indicate their potential as inhibitors of carbonic anhydrase (CA), which plays a critical role in various physiological processes .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against MRSA strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics .

Case Study 2: Anticancer Activity

A series of analogs derived from this compound were evaluated for their cytotoxic effects on human cancer cell lines. Compound 18 , modified with an allyl group at the N-3 position, exhibited a GI50 value comparable to Doxorubicin, indicating its potential as a lead compound for further development .

Data Tables

Q & A

Q. What are the established synthetic routes for 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one, and what are their key reaction conditions?

The compound is typically synthesized via cyclocondensation of anthranilic acid with carbon disulfide and aryl amines. For example, 2-mercapto-3-(p-tolyl)quinazolin-4(3H)-one was prepared by refluxing anthranilic acid, KOH, carbon disulfide, and p-toluidine in methanol for 10 hours, followed by acid precipitation (yield: 75%) . Green chemistry approaches, such as using deep eutectic solvents (DES) and microwave-assisted alkylation, can improve efficiency (e.g., 59% yield for S-alkylation steps) .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and mercapto-group presence. Infrared (IR) spectroscopy identifies thione (C=S) and carbonyl (C=O) stretches. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemical details in crystalline derivatives .

Q. What primary biological activities have been reported for quinazolin-4(3H)-one derivatives structurally similar to this compound?

Analogous compounds exhibit:

- Antioxidant activity : Substituted phenyl derivatives (e.g., 3-methyl-6-(naphthalen-1-yl)-2-phenylquinazolin-4(3H)-one) showed significant radical scavenging (P<0.5) in DPPH assays .

- Antifungal effects : Derivatives with fluorophenyl or trifluoromethyl groups inhibited Fusarium oxysporum and Rhizoctonia solani (40–65% sclerotia reduction) .

- Anti-inflammatory action : Hybrid pharmacophores combining quinazolinone with azole/thiadiazole moieties demonstrated COX-2 inhibition (ED50: 0.16–0.36 mmol/kg) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound using green chemistry principles?

Replace traditional solvents with DES (e.g., choline chloride:urea) for cyclocondensation steps to enhance solubility and reduce waste. Microwave irradiation accelerates S-alkylation reactions (e.g., 5 hours vs. 24 hours conventional heating) while improving regioselectivity . Kinetic studies under varying temperatures (80–120°C) and catalyst loads (e.g., K2CO3) can further optimize yields.

Q. What strategies are effective in resolving contradictory bioactivity data across studies involving quinazolin-4(3H)-one derivatives?

- Systematic substituent variation : Compare bioactivity of 1-naphthyl vs. electron-withdrawing groups (e.g., -CF3, -Cl) to isolate steric/electronic effects .

- In vitro–in vivo correlation : Validate antioxidant results (e.g., DPPH assays) with cellular ROS models to address discrepancies between radical scavenging and physiological efficacy .

- Target-specific assays : Use COX-1/COX-2 inhibition ratios to clarify anti-inflammatory mechanisms, as non-selective inhibition may skew activity interpretations .

Q. How does the introduction of a naphthyl substituent at position 3 influence the pharmacological profile of 2-mercaptoquinazolin-4(3H)-one derivatives compared to other aryl groups?

The bulky, hydrophobic 1-naphthyl group enhances membrane permeability and target binding in lipophilic environments (e.g., fungal cell walls or COX-2 active sites). In contrast, smaller substituents (e.g., 4-fluorophenyl) improve solubility but reduce potency against Candida capsici (40% vs. 65% growth inhibition for naphthyl analogs) . Computational docking studies can quantify steric complementarity with biological targets .

Q. What computational approaches are validated for predicting the binding affinity of this compound with biological targets like PqsR?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate ligand-receptor interactions. For PqsR, a Pseudomonas aeruginosa virulence regulator, X-ray crystallography (PDB: 6YZ3) confirmed that thiazole-linked quinazolinones occupy the hydrophobic ligand-binding pocket, reducing pyocyanin production by 70–80% . Similar protocols can model 1-naphthyl interactions using Schrödinger Suite or MOE.

Q. How can hybrid pharmacophore design be implemented to enhance the anti-inflammatory activity of this compound?

Conjugate the quinazolinone core with azole or thiadiazole heterocycles via ethylenediamine linkers. For example, hydrazide derivatives of ethyl 2-((4-oxoquinazolin-2-yl)thio)acetate showed enhanced COX-2 selectivity (IC50: 0.28 µM vs. 1.45 µM for COX-1) . Structure-activity relationship (SAR) studies should prioritize substituents at position 6 (e.g., halogens) to modulate electron density and hydrogen bonding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.